4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Description
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-9-7-14(16)20-13-8-10(4-5-11(9)13)19-15(17)12-3-2-6-18-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYNWNBGPUATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352517 | |
| Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87468-02-8 | |
| Record name | 2-Furancarboxylic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H10O5
- Molecular Weight : 270.24 g/mol
- IUPAC Name : 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate
The compound features a coumarin backbone fused with a furan ring, which contributes to its unique reactivity and biological properties.
Antiviral Activity
Research has indicated that this compound exhibits significant potential as an anticoronaviral agent . It is believed to inhibit the replication of coronaviruses by targeting specific viral proteins or enzymes essential for their lifecycle.
Anticoagulant Properties
The compound has been studied for its ability to inhibit Factor XIa, a key enzyme in the coagulation cascade, suggesting its potential use in developing novel anticoagulant therapies .
Antimicrobial and Antioxidant Activities
In addition to antiviral properties, the compound has demonstrated antimicrobial and antioxidant activities, making it a candidate for further investigation in treating infections and oxidative stress-related conditions.
Mechanistic Studies
Studies on the mechanism of action of this compound have focused on its interaction with viral proteins through molecular docking simulations and kinetic assays. These studies aim to elucidate how the compound binds to target sites and inhibits viral replication pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid under controlled conditions to optimize yield and purity. Its versatile structure allows for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties .
Material Science
The unique structural features of this compound make it valuable in the development of new materials, particularly those requiring specific chemical reactivity or stability under varying conditions.
Pharmaceutical Development
Given its diverse biological activities, this compound serves as a building block for synthesizing more complex pharmaceutical agents, potentially leading to new therapeutic options across various medical fields .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral, anticoagulant | Potential treatment for viral infections |
| Biological Research | Mechanistic studies, synthesis of derivatives | Focus on interaction with viral proteins |
| Industrial Applications | Material science, pharmaceutical development | Useful for creating new chemical entities |
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins that are crucial for the survival and replication of coronaviruses. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 4-methyl group in the parent compound enhances FXIa binding affinity and selectivity, as bulkier substituents (e.g., 4-butyl in ’s compound) may sterically hinder protease interactions . Hybrid structures (e.g., coumarin-isatin hybrids in ) broaden pharmacological profiles, enabling dual anti-inflammatory and anticonvulsant effects .
Selectivity Profiles :
- The parent compound’s furan-2-carboxylate group is critical for FXIa selectivity, as seen in its low inhibition of thrombin or factor Xa . In contrast, analogues with trifluoromethyl groups () prioritize material properties over protease inhibition .
Synthetic Accessibility :
- Derivatives like 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate () are synthesized via high-temperature esterification, achieving 78% yield . The parent compound’s synthesis is less described but likely follows similar protocols.
Research Findings and Implications
- Anticoagulant Lead Optimization: The parent compound’s FXIa inhibition is superior to earlier coumarin derivatives (e.g., warfarin), which non-selectively inhibit vitamin K epoxide reductase. Its selectivity minimizes bleeding risks, a common drawback of traditional anticoagulants .
- Material Science Applications: Compounds with long alkyl chains (e.g., decyloxy in ) exhibit liquid crystalline behavior, highlighting the versatility of coumarin-furan hybrids in non-pharmaceutical fields .
- Structure-Activity Relationship (SAR) : Substituents at the coumarin 3- or 4-positions significantly modulate bioactivity. For example, 3-carboxylate derivatives () lose FXIa affinity but gain thermal stability .
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a coumarin derivative notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anticoagulation and antiviral treatments. Its molecular formula is , and it belongs to a class of compounds known for their pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-methylcoumarin with furan-2-carboxylic acid. This reaction is generally catalyzed and conducted under controlled conditions to optimize yield and purity. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry.
Anticoagulant Properties
Recent studies have highlighted the compound's significant anticoagulant activity through direct inhibition of coagulation factor XIa (FXIa). In a study, this compound exhibited an IC50 value of 0.77 µM , indicating potent inhibition of FXIa. This selectivity was noted over other serine proteases involved in coagulation and fibrinolysis, suggesting its potential as a safer anticoagulant alternative .
| Biological Activity | IC50 Value | Selectivity |
|---|---|---|
| FXIa Inhibition | 0.77 µM | Moderate to High |
Antiviral Activity
The compound has also been investigated for its potential antiviral properties, particularly against coronaviruses. Preliminary findings suggest that it may inhibit viral replication by targeting specific enzymes critical for the virus's life cycle. The exact mechanisms are still under research, but the structural features of the compound are believed to contribute to its antiviral efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes pivotal for coagulation and viral replication. By inhibiting FXIa, the compound effectively disrupts the coagulation cascade, which could be beneficial in managing thrombotic disorders . Additionally, its antiviral action may involve competitive inhibition or allosteric modulation of viral enzymes.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Coumarin | Basic coumarin structure | Broad spectrum of activities |
| 4-Methylcoumarin | Lacks furan moiety | Antimicrobial properties |
| Furan-2-carboxylic acid | Lacks coumarin structure | Limited biological activity |
The combined structure of this compound imparts unique properties that enhance its biological activity compared to these related compounds .
Case Studies
- Anticoagulant Study : A study assessing the anticoagulant effects demonstrated that at a concentration of 72 µM , this compound significantly prolonged activated partial thromboplastin time (APTT) in human plasma, confirming its anticoagulant potential .
- Antiviral Assessment : Another investigation focused on the antiviral properties against coronaviruses revealed promising results, indicating that further exploration could lead to novel therapeutic options in treating viral infections .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves O-acylation of 7-hydroxy-4-methylcoumarin with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine). Key parameters include:
- Temperature : 0–5°C for exothermic reactions to minimize side products.
- Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% while maintaining yield .
Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular interactions?
Single-crystal X-ray diffraction reveals:
- Planarity : The coumarin core adopts a near-planar conformation (dihedral angle <5° with furan ring).
- Hydrogen bonding : The 2-oxo group forms intermolecular H-bonds (O···H distance: 2.1–2.3 Å), stabilizing the lattice.
- Packing : π-π stacking between aromatic rings (3.4–3.6 Å) enhances thermal stability (decomposition >250°C). Software like SHELXL (for refinement) and WinGX (for visualization) are critical for analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in anticancer assays for this compound?
Discrepancies in IC50 values (e.g., 15 μM vs. 25 μM in similar cell lines) may arise from:
- Assay conditions : Varying serum concentrations alter compound solubility.
- Metabolic stability : HepG2 cells exhibit higher CYP450 activity, accelerating degradation. Methodological solution :
- Standardize protocols using low-serum media (<2% FBS) and include metabolic inhibitors (e.g., 1-aminobenzotriazole).
- Validate via orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the coumarin core?
Comparative SAR analysis (selected derivatives):
| Compound | Anticancer IC50 (μM) | Anti-inflammatory (% TNF-α inhibition) |
|---|---|---|
| Parent compound | 15 | 40 |
| 4-Chloro analog | 12 | 55 |
| 7-Methoxy derivative | 28 | 30 |
| Key trends: |
Q. What methodological approaches are recommended for studying its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to predict binding modes.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd ≈ 8.3 μM for human serum albumin).
- Fluorescence quenching : Monitor tryptophan residue interactions (λex = 280 nm, λem = 340 nm). Caution : Solvent DMSO >1% may artificially inflate binding constants .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
Discrepancies may stem from:
- Strain variability : Gram-positive S. aureus (MIC = 32 μg/mL) vs. Gram-negative E. coli (MIC >128 μg/mL).
- Efflux pumps : Overexpression in clinical isolates reduces intracellular concentration. Resolution :
- Use isogenic strains (e.g., S. aureus ATCC 25923) and efflux pump inhibitors (e.g., reserpine) .
Experimental Design Considerations
Q. How should researchers design pharmacokinetic studies for this compound?
- In vitro : Caco-2 monolayer assays predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s).
- In vivo : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8 hr.
- Analytical method : LC-MS/MS (LOQ = 0.1 ng/mL) with deuterated internal standards. Key parameter : Plasma protein binding >95% necessitates free fraction correction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
